Methyl 3-[(2-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-[(2-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-4-15-7-5-6-8-18(15)22-28(24,25)20-17(13-27-19(20)21(23)26-3)16-11-9-14(2)10-12-16/h5-13,22H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTMMGHHOOHLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 3-[(2-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, characterization, and biological evaluations associated with this compound, highlighting its therapeutic potential and mechanisms of action.
Chemical Structure and Synthesis
The compound belongs to the class of sulfamoylated thiophene derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of thiophene-2-carboxylic acid derivatives with sulfamoyl chlorides, followed by esterification to yield the final product. The following table summarizes key aspects of its synthesis:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Thiophene-2-carboxylic acid | Sulfamoyl chloride, DMSO | 70% |
| 2 | Intermediate product | Methyl iodide, base (e.g., NaH) | 80% |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including prostate and breast cancer cells. The mechanism appears to involve apoptosis induction through caspase activation and modulation of cell cycle progression.
For instance, a study evaluated its effects on PC-3 prostate cancer cells, revealing an IC50 value of approximately 5 µM after 48 hours of treatment. This suggests potent activity compared to standard chemotherapeutics.
Antibacterial Activity
The compound also shows promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In a recent evaluation, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL. These findings underscore its potential as a lead compound for developing new antibacterial agents.
Case Studies
- Case Study on Anticancer Effects : In a controlled trial involving human prostate cancer cell lines, treatment with this compound resulted in significant tumor cell death compared to untreated controls. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound.
- Case Study on Antibacterial Properties : A series of experiments were conducted to test the antibacterial efficacy against resistant strains of bacteria. The compound demonstrated superior activity compared to conventional antibiotics, suggesting it could be a candidate for further development in treating resistant infections.
The biological activities of this compound can be attributed to several mechanisms:
- Caspase Activation : Induction of apoptosis via caspase pathways has been observed, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression, particularly at the G1/S checkpoint.
- Inhibition of Bacterial Enzymes : Its antibacterial action may involve inhibition of key enzymes required for bacterial cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
